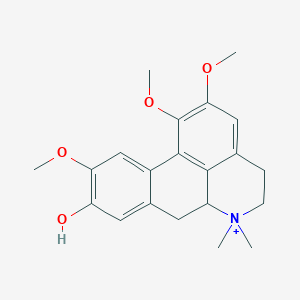

黄皮碱

描述

Xanthoplanine Description

Xanthoplanine is a total alkaloid extract derived from Zanthoxylum piperitum, a plant known for its analgesic and anti-inflammatory effects. The compound has been studied for its potential to modulate macrophage function, which is a critical factor in the initiation and progression of atherosclerosis. The research indicates that xanthoplanine can significantly reduce M1 polarization of macrophages and promote M2 polarization, leading to a decrease in inflammatory cytokines and reactive oxygen species (ROS) production. This suggests that xanthoplanine may have therapeutic potential in inflammatory diseases .

Synthesis Analysis

While the specific synthesis of xanthoplanine is not detailed in the provided papers, related compounds such as xanthones and xanthenones have been synthesized through various methods. Xanthones, for example, are produced by plants and involve the shikimate and acetate pathways, leading to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, a central intermediate . Xanthenones, another related class of compounds, have been synthesized through both thermal and photochemical methods, which are considered to be more aligned with the principles of green chemistry .

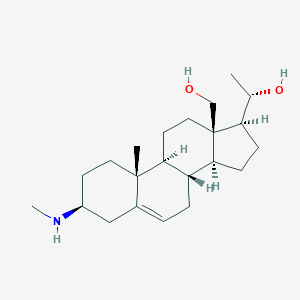

Molecular Structure Analysis

The molecular structure of xanthoplanine is not explicitly described in the provided papers. However, xanthones, which may be structurally related, are known to be polysubstituted derivatives of 9H-xanthen-9-one. These compounds can exist in various forms, including fully aromatized, dihydro-, tetrahydro-, or hexahydro-derivatives . The structural diversity of xanthones contributes to their wide range of biological activities.

Chemical Reactions Analysis

The chemical reactions involving xanthoplanine have been studied in the context of its effects on macrophage polarization and inflammation. Xanthoplanine disrupts the CrkL-STAT5 complex, leading to attenuated STAT5 phosphorylation and blocked nuclear translocation. This interruption of the STAT signaling pathway is a key chemical interaction that underlies the anti-inflammatory effects of xanthoplanine . Other related compounds, such as xanthan, have been used to create crosslinked networks for drug delivery applications, demonstrating the chemical versatility of xanthan-based substances .

Physical and Chemical Properties Analysis

The physical and chemical properties of xanthoplanine are not directly reported in the provided papers. However, xanthan gum, a related polysaccharide, is known for its exceptional rheological properties and is used as a stabilizer in various industries. It exhibits pH-sensitive swelling behavior and can be used for controlled drug delivery . Xanthones, which may share some properties with xanthoplanine, are highlighted for their biological activities and interactions with a range of target biomolecules .

科学研究应用

1. 抗炎和免疫调节作用

黄皮碱,从花椒中提取的一种生物碱,具有显着的抗炎特性。它减弱巨噬细胞向 M1(一种促炎状态)极化,并通过破坏巨噬细胞中重要的信号通路 CrkL-STAT5 复合物来减少炎症。这种作用与炎性细胞因子和活性氧 (ROS) 的产生减少相平行,表明在治疗动脉粥样硬化等炎性疾病中具有潜在作用 (Shi 等人,2020 年)。

2. 对认知功能的影响

已研究含有黄皮碱的卫矛属卫矛的果皮对认知障碍的保护作用。果皮似乎可以维持代谢物的正常水平并调节肠道菌群,影响与认知功能相关的代谢途径。这表明黄皮碱在治疗认知障碍中具有潜在的用途,可能通过其对肠道菌群和代谢途径的作用 (Rong 等人,2020 年)。

3. 在类胡萝卜素和类视黄醇代谢中的作用

研究探索了与黄皮碱相关的化合物组叶黄素对母鸡和小鸡类胡萝卜素和类视黄醇代谢的影响。研究表明,叶黄素补充剂可以调节各种组织中的这些代谢途径,影响整体健康和发育 (Gao 等人,2016 年)。

4. 生物合成和转运

已经综述了黄酮类化合物的生物合成和转运,黄酮类化合物是一类包括黄皮碱在内的次级代谢产物。这项研究提供了对植物、真菌和地衣中这些化合物产生所涉及的分子机制和途径的见解,强调需要进一步研究以利用这些机制进行各种应用 (Badiali 等人,2023 年)。

5. 治疗应用

改性黄原胶,一种与黄皮碱在结构上相关的化合物,已显示出在治疗唾液过多症(一种唾液流量增加的疾病)等疾病方面的前景。这表明黄皮碱衍生物在治疗应用中的潜力 (Laffleur & Michálek, 2017)。

安全和危害

未来方向

属性

IUPAC Name |

(6aS)-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-22(2)7-6-12-10-18(25-4)21(26-5)20-14-11-17(24-3)16(23)9-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/p+1/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUCOPALAZXICJ-HNNXBMFYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317557 | |

| Record name | Xanthoplanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xanthoplanine | |

CAS RN |

6872-88-4 | |

| Record name | Xanthoplanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6872-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthoplanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

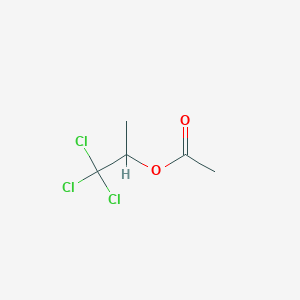

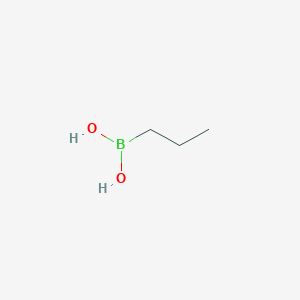

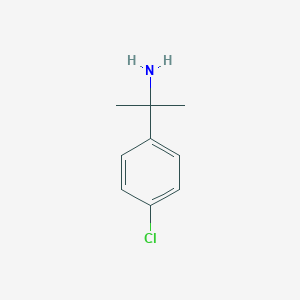

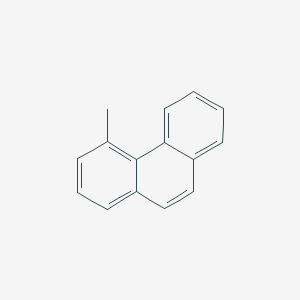

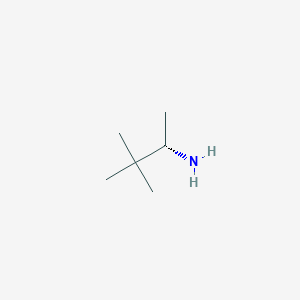

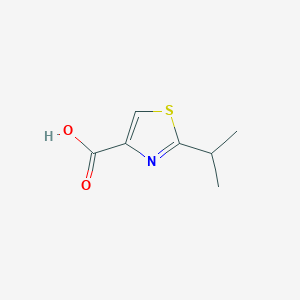

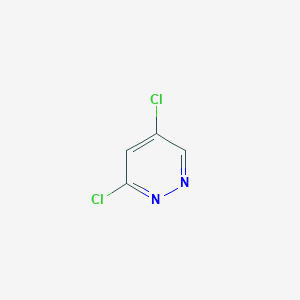

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

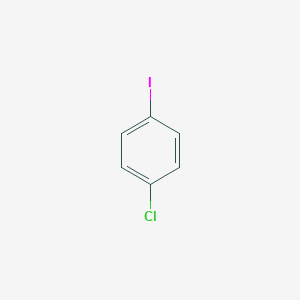

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)